molecular formula C8H5ClN4O2 B2688617 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- CAS No. 1525084-22-3

1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)-

Cat. No.: B2688617
CAS No.: 1525084-22-3
M. Wt: 224.6
InChI Key: BLXOEERITMGVQN-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both pyrazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Comparison with Similar Compounds

Compared to other pyrazole and pyrimidine derivatives, 1H-Pyrazole-4-carboxylic acid, 1-(5-chloro-2-pyrimidinyl)- stands out due to its unique combination of both moieties, which enhances its chemical reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-6-2-10-8(11-3-6)13-4-5(1-12-13)7(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXOEERITMGVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N2C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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